Product packaging for (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine(Cat. No.:)

(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine

Cat. No.: B13193995
M. Wt: 142.22 g/mol
InChI Key: UWMSEEVEIGMHRK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine is a chiral amine building block incorporating a 1,3-thiazole heterocycle. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules . This specific stereochemistry and substitution pattern makes it a valuable intermediate for the synthesis of more complex, enantiomerically pure compounds for pharmaceutical research and development. Thiazole derivatives have been extensively studied for their diverse biological activities and are common motifs in ligands for various biological targets . Researchers utilize this compound in the exploration of new therapeutic agents, particularly in the design of CNS-active compounds and enzyme inhibitors. The chiral center at the propan-1-amine chain allows for the creation of stereospecific interactions with biological targets, which is crucial for optimizing potency and selectivity in drug candidates. This product is intended for research applications in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B13193995 (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

(1S)-1-(1,3-thiazol-5-yl)propan-1-amine

InChI

InChI=1S/C6H10N2S/c1-2-5(7)6-3-8-4-9-6/h3-5H,2,7H2,1H3/t5-/m0/s1

InChI Key

UWMSEEVEIGMHRK-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](C1=CN=CS1)N

Canonical SMILES

CCC(C1=CN=CS1)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization in Chiral Thiazole Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound. A full characterization of (1S)-1-(1,3-Thiazol-5-yl)propan-1-amine would require ¹H NMR, ¹³C NMR, and a suite of two-dimensional NMR experiments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and provide information about their chemical environment and connectivity through spin-spin coupling.

Expected ¹H NMR Data: Based on the structure, the following proton signals would be anticipated. The chemical shifts (δ) are predicted based on general values for similar chemical environments.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2 (Thiazole)~8.8 - 9.0s (singlet)-1H
H4 (Thiazole)~7.5 - 7.7s (singlet)-1H
CH-NH₂~4.0 - 4.3t (triplet)~6.5 - 7.01H
CH₂~1.7 - 1.9m (multiplet)~7.02H
NH₂Variablebr s (broad singlet)-2H
CH₃~0.9 - 1.1t (triplet)~7.03H
Note: This is a predictive table. Actual experimental data is required for confirmation.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum would identify all unique carbon environments within the molecule.

Expected ¹³C NMR Data: The molecule contains six distinct carbon atoms whose chemical shifts can be predicted.

Carbon Assignment Predicted δ (ppm)
C2 (Thiazole)~150 - 155
C4 (Thiazole)~120 - 125
C5 (Thiazole)~140 - 145
CH-NH₂~50 - 55
CH₂~30 - 35
CH₃~10 - 15
Note: This is a predictive table. Actual experimental data is required for confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the CH, CH₂, and CH₃ protons of the propyl chain. bldpharm.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the CH, CH₂, and CH₃ groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. researchgate.net This would be crucial for confirming the connection of the propyl chain to the C5 position of the thiazole (B1198619) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₆H₁₀N₂S), the exact mass would be determined.

Expected Mass Spectrometry Data:

Molecular Ion Peak [M]⁺ : The expected monoisotopic mass is approximately 142.0565 Da. High-resolution mass spectrometry (HRMS) would confirm this value.

Major Fragmentation Pathways : Alpha-cleavage is a common fragmentation pathway for amines. The most likely fragmentation would be the loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a stable iminium cation.

m/z (mass/charge) Predicted Fragment Ion Fragment Lost
142[C₆H₁₀N₂S]⁺-
113[C₄H₅N₂S]⁺•CH₂CH₃
Note: This is a predictive table based on common fragmentation rules for amines. docbrown.info Actual experimental data is necessary for validation.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected FT-IR Data: The spectrum would show characteristic absorption bands for the amine and thiazole functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3250N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Thiazole Ring
2960 - 2850C-H stretch (aliphatic)Propyl Chain
~1650 - 1550N-H bendPrimary Amine (-NH₂)
~1550 - 1450C=N and C=C stretchThiazole Ring
~650C-S stretchThiazole Ring
Note: This is a predictive table based on characteristic group frequencies. Experimental data is needed for definitive assignments.

Raman Spectroscopy (FT-Raman)

The spectrum of this chiral amine is characterized by a series of distinct bands corresponding to the vibrations of the thiazole ring, the propyl-amine side chain, and their interplay. The thiazole ring exhibits several characteristic vibrational modes. researchgate.net For instance, C=C and C=N stretching vibrations within the heterocyclic ring are typically observed in the 1400-1600 cm⁻¹ region. researchgate.net The C-S stretching vibrations are a hallmark of the thiazole moiety and generally appear in the 510-780 cm⁻¹ range. researchgate.net

Vibrations associated with the amine group are also prominent. The N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region. researchgate.net Furthermore, C-H stretching modes from the propyl group and the thiazole ring appear at higher wavenumbers, typically between 2800 and 3100 cm⁻¹. ustc.edu.cn The analysis of the low-frequency vibrational modes can also provide insights into the crystal lattice structure and intermolecular interactions, which differ between enantiopure and racemic crystals. nih.gov

A summary of expected key vibrational modes for this compound is presented below.

Interactive Data Table: Key FT-Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3350Asymmetric N-H stretchPrimary Amine
~3280Symmetric N-H stretchPrimary Amine
~3090Aromatic C-H stretchThiazole Ring
~2960Asymmetric C-H stretchAlkyl Chain (CH₃)
~2875Symmetric C-H stretchAlkyl Chain (CH₃)
~1580C=N stretchThiazole Ring
~1495C=C stretchThiazole Ring
~1450CH₂ scissoringAlkyl Chain
~1050C-N stretchAmine
~750C-S stretchThiazole Ring

Chiroptical Techniques for Absolute Configuration and Enantiomeric Excess Determination

Chiroptical techniques are essential for characterizing chiral molecules like this compound, as they are sensitive to the three-dimensional arrangement of atoms. These methods are crucial for determining the absolute configuration of stereocenters and for quantifying the enantiomeric purity (or enantiomeric excess) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely effective. nih.govmdpi.com

The separation of this compound and its corresponding (1R)-enantiomer can be achieved using a CSP like cellulose tris(3,5-dimethylphenylcarbamate). Typically, the analysis is performed in normal-phase mode, utilizing a mobile phase composed of a nonpolar solvent like n-hexane or heptane (B126788) with a polar modifier, such as isopropanol (B130326) or ethanol. mdpi.comresearchgate.net The relative retention times of the two enantiomers allow for the calculation of the separation factor (α) and the resolution (Rs), which are key indicators of the separation's effectiveness. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) of the sample can be precisely determined.

Interactive Data Table: Illustrative Chiral HPLC Parameters for the Separation of 1-(1,3-Thiazol-5-yl)propan-1-amine Enantiomers

ParameterValue / Condition
Column Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (k'₁ - (S)-enantiomer) 5.8
Retention Time (k'₂ - (R)-enantiomer) 6.5
Separation Factor (α) 1.12
Resolution (Rs) 1.95

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the molecule's stereochemistry and is used to determine the absolute configuration of chiral centers. The resulting CD spectrum, a plot of differential absorbance versus wavelength, displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure.

For this compound, the thiazole ring acts as a chromophore. The electronic transitions associated with this aromatic system will give rise to characteristic Cotton effects in the UV region. The sign and magnitude of these effects are directly related to the spatial arrangement of the substituents around the chiral carbon atom. By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, the absolute (S) configuration of the stereocenter can be unequivocally confirmed. The spectrum of the (1R)-enantiomer would be a mirror image of the (S)-enantiomer's spectrum.

Optical Rotation Measurements

Optical rotation is the fundamental chiroptical property of a chiral substance to rotate the plane of plane-polarized light. its.ac.id This rotation is measured using a polarimeter, and the extent of rotation is expressed as the specific rotation ([α]). wikipedia.org The specific rotation is a characteristic physical constant for a given chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). libretexts.org

The value is reported with a sign (+ for dextrorotatory or - for levorotatory) indicating the direction of rotation. drugfuture.com For this compound, the measurement of its specific rotation provides a quick and straightforward method for assessing its enantiomeric purity, provided the specific rotation of the enantiomerically pure compound is known. wikipedia.org The (1S)-enantiomer will have a specific rotation value that is equal in magnitude but opposite in sign to its (1R)-counterpart. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation. libretexts.org A hypothetical specific rotation for the title compound might be recorded as: [α]²⁰D = +XX.X (c 1.0, CHCl₃), where 20 represents the temperature in Celsius, D refers to the sodium D-line (589 nm), and (c 1.0, CHCl₃) specifies the concentration and solvent.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. rsc.org

For a chiral molecule like this compound, successful crystallization allows for the unambiguous determination of the (S) configuration at the chiral center without the need for reference to other chiral molecules. This is often achieved through the analysis of anomalous dispersion effects, which allows for the differentiation between the true structure and its mirror image. csic.es The resulting crystallographic data provides a solid-state confirmation of the molecular structure and its packing in the crystal.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical Formula C₆H₁₀N₂S
Formula Weight 142.22 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (chiral)
Unit Cell Dimensions a = 5.85 Å, b = 8.90 Å, c = 14.20 Å, α = β = γ = 90°
Volume 739.5 ų
Z (Molecules/unit cell) 4
Calculated Density 1.278 g/cm³
Final R-factor < 0.05

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

For this compound, with the molecular formula C₆H₁₀N₂S, the theoretical elemental composition can be calculated based on its atomic weights. The experimental values, obtained from combustion analysis, are then compared to these theoretical percentages. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. researchgate.net

Interactive Data Table: Elemental Analysis Data for C₆H₁₀N₂S

ElementTheoretical %Experimental (Found) %
Carbon (C) 50.6750.71
Hydrogen (H) 7.097.13
Nitrogen (N) 19.7019.65
Sulfur (S) 22.5422.49

Chemical Reactivity and Derivatization Strategies for 1s 1 1,3 Thiazol 5 Yl Propan 1 Amine

Amine Group Functionalization

The primary amine group is a versatile nucleophile and a site for numerous chemical modifications. Its reactions are fundamental to building more complex molecular architectures.

The primary amine of (1S)-1-(1,3-Thiazol-5-yl)propan-1-amine readily undergoes acylation, alkylation, and sulfonylation, which are common methods for forming amides, secondary/tertiary amines, and sulfonamides, respectively.

Acylation: This is one ofthe most important reactions for this compound, famously utilized in the synthesis of Ritonavir. wikipedia.orggoogle.comgoogle.com The amine can be acylated by reacting with activated carboxylic acid derivatives such as acid chlorides, acid anhydrides, or by using coupling agents. The reaction with an acid chloride, known as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the HCl byproduct. tifr.res.in Alternatively, modern peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitate amide bond formation directly from carboxylic acids under mild conditions.

Alkylation: Direct alkylation of the amine with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the primary starting material. masterorganicchemistry.com Therefore, achieving selective mono-alkylation can be challenging. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), is a more controlled method for preparing secondary or tertiary amines.

Sulfonylation: The amine reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine or triethylamine to form stable sulfonamides. nih.gov This reaction is a reliable method for derivatizing the amine group and is widely used in the synthesis of compounds with potential biological activity. nih.gov

Table 1: General Conditions for Amine Group Functionalization
Reaction TypeReagentTypical ConditionsProduct
AcylationAcid Chloride (R-COCl)Base (e.g., Pyridine, Et3N), Aprotic SolventN-Acyl Amide
AcylationCarboxylic Acid (R-COOH) + Coupling Agent (e.g., EDCl)Aprotic Solvent (e.g., DCM, DMF)N-Acyl Amide
Alkylation (Reductive Amination)Aldehyde/Ketone + Reducing Agent (e.g., NaBH3CN)Protic Solvent (e.g., MeOH), pH controlN-Alkyl Amine (Secondary/Tertiary)
SulfonylationSulfonyl Chloride (R-SO2Cl)Base (e.g., Pyridine), Aprotic SolventN-Sulfonamide

These derivatives are particularly significant in medicinal chemistry due to their hydrogen bonding capabilities and structural motifs found in many bioactive molecules. iiste.org

Amides: As discussed, amide formation is a key reaction for this compound. The synthesis of Ritonavir showcases this, where the amine is coupled with N-((N-methyl-N-((2-isopropyl-1,3-thiazol-4-yl)methyl)amino)carbonyl)-L-valine. newdrugapprovals.orggoogle.com This transformation is typically achieved using coupling agents to form the amide bond under controlled conditions that preserve stereochemistry. acs.orgrsc.org

Ureas: Substituted ureas are readily synthesized by reacting the primary amine with an appropriate isocyanate (R-N=C=O). organic-chemistry.org The reaction is generally rapid and high-yielding, proceeding via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. This method allows for the introduction of a wide variety of substituents.

Thioureas: Analogous to urea formation, thioureas are prepared by the reaction of the amine with an isothiocyanate (R-N=C=S). organic-chemistry.orgresearchgate.net The reaction mechanism is similar, involving the nucleophilic attack of the amine on the central carbon of the isothiocyanate. Thiourea derivatives are prevalent in many pharmacologically active compounds. iiste.orgsemanticscholar.org

Transformations Involving the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is an aromatic heterocycle with its own distinct reactivity profile, which can be exploited for further derivatization. bepls.comnih.gov

The thiazole (B1198619) ring is relatively electron-deficient compared to benzene and is less reactive towards electrophilic aromatic substitution (EAS). slideshare.net Theoretical calculations and experimental evidence show that the C5 position is the most electron-rich and thus the preferred site for electrophilic attack in unsubstituted thiazole. wikipedia.orgpharmaguideline.com

In this compound, the C5 position is already occupied. The alkylamine substituent at C5 is a weak activating group. Electrophilic substitution at other positions (C2 or C4) is generally difficult and requires harsh conditions or the presence of strong activating groups. pharmaguideline.comias.ac.in For instance, halogenation of the thiazole ring typically occurs at C5, and if this position is blocked, the reaction becomes significantly less favorable. pharmaguideline.comudayton.eduresearchgate.net

The electronic nature of the thiazole ring makes it susceptible to nucleophilic attack, particularly at the C2 position.

Deprotonation at C2: The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgpharmaguideline.com It can be removed by a strong base, such as n-butyllithium (n-BuLi), to generate a 2-lithiothiazole intermediate. slideshare.net This organometallic species is a potent nucleophile and can react with a variety of electrophiles (e.g., aldehydes, alkyl halides, ketones) to introduce substituents at the C2 position. This represents a key strategy for functionalizing the thiazole ring of the title compound. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr): This type of reaction on the thiazole ring generally requires the presence of a good leaving group (such as a halogen) and often an activating group to withdraw electron density from the ring. rsc.org For the parent compound, SNAr is not a direct pathway for derivatization. However, if a halogen were introduced at the C2 position (for example, via a Sandmeyer-type reaction on a 2-aminothiazole precursor), it could be displaced by strong nucleophiles.

The thiazole ring is generally stable but can undergo ring-opening or rearrangement reactions under specific, often vigorous, conditions.

Ring-Opening: Reductive cleavage of the C-S bond can be achieved using powerful reducing agents like Raney Nickel, leading to desulfurization and ring opening. slideshare.net Certain thiazolium salts can also undergo base-catalyzed ring opening. While not a common derivatization strategy, it demonstrates a potential reactivity pathway under forcing conditions.

Chiral Derivatization for Synthetic Utility

The presence of a stereocenter in this compound makes chiral derivatization a valuable strategy for the synthesis of diastereomers. This process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a new molecule with a second stereocenter. The resulting diastereomers have distinct physical properties, which can be exploited for separation and further synthetic applications.

A variety of chiral derivatizing agents are available for primary amines, each with a specific reactive functional group that forms a covalent bond with the amine. The choice of CDA often depends on the desired properties of the resulting derivative, such as its chromatographic behavior or its utility in subsequent synthetic steps.

Common Chiral Derivatizing Agents for Primary Amines:

Chiral Derivatizing Agent (CDA)Reactive Functional GroupType of Diastereomeric Derivative
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)Acid chlorideAmide
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent)Activated aryl fluorideN-Substituted amine
o-Phthalaldehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine)Aldehyde and ThiolThio-substituted isoindole
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)IsothiocyanateThiourea
(R)- or (S)-1-(1-Naphthyl)ethyl isocyanateIsocyanateUrea

The reaction of this compound with these CDAs introduces a new chiral center, leading to the formation of a pair of diastereomers. For instance, the reaction with an isothiocyanate-based CDA, such as GITC, results in the formation of a thiourea derivative. nih.gov Similarly, reaction with an isocyanate would yield a urea derivative. These derivatization reactions are crucial for the chiral resolution of amines. researchgate.net

Reaction Mechanisms and Kinetics of Derivatization Processes

The derivatization of this compound proceeds through well-established reaction mechanisms, primarily involving the nucleophilic attack of the primary amine on the electrophilic center of the chiral derivatizing agent.

A general mechanism for the reaction with an isothiocyanate, a common type of CDA, involves the nucleophilic addition of the primary amine to the carbon of the isothiocyanate group. This forms a thiourea derivative. The reaction is typically carried out under mild conditions.

The kinetics of these derivatization reactions are influenced by several factors:

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. The electron-donating or -withdrawing nature of the thiazole ring can influence the electron density on the nitrogen atom of the amine, thereby affecting its reactivity.

Electrophilicity of the CDA: A more electrophilic CDA will react faster. The presence of electron-withdrawing groups on the CDA can enhance its reactivity.

Steric Hindrance: Steric bulk around the amine or the reactive center of the CDA can hinder the approach of the reactants and slow down the reaction rate.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used as they can solvate the ions formed in the transition state, thereby stabilizing it and accelerating the reaction.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier.

Catalyst: In some cases, a base or an acid catalyst may be used to enhance the reaction rate. For instance, a base can deprotonate the amine, increasing its nucleophilicity.

Role As a Chiral Building Block and Ligand in Asymmetric Synthesis

Utilization in the Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine renders it an invaluable chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical or biological significance. The thiazole (B1198619) moiety is a common feature in many bioactive compounds, and the introduction of a chiral amine side chain provides a handle for further stereocontrolled transformations.

The primary amine of this compound can be readily functionalized to introduce a variety of substituents, allowing for the construction of diverse molecular architectures. For instance, it can be acylated to form amides, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The inherent chirality of the starting material can direct the stereochemical outcome of these subsequent reactions, leading to the formation of diastereomerically enriched products.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented, the utility of similar chiral thiazole-containing building blocks is well-established. For instance, chiral thiazoline (B8809763) derivatives have been employed in the synthesis of linear and cyclic oligothiazolines, which have shown potential as molecular recognition agents and in inhibiting cancer cell growth. nih.gov The principles demonstrated in these syntheses can be extrapolated to the potential applications of this compound.

Table 1: Potential Applications of this compound as a Chiral Building Block

ApplicationDescriptionPotential Outcome
Synthesis of Chiral Amides and PeptidomimeticsThe primary amine can be readily coupled with chiral or achiral carboxylic acids to form amides. These can serve as precursors to peptidomimetics with defined stereochemistry.Diastereomerically pure amides and peptide analogues.
Construction of Chiral HeterocyclesThe amine and thiazole functionalities can be utilized in cyclization reactions to form more complex heterocyclic systems.Novel chiral polycyclic compounds with potential biological activity.
Asymmetric Induction in Aldol (B89426) ReactionsThe amine can be converted into a chiral auxiliary, which can be attached to a carbonyl compound to direct the stereochemical course of an aldol reaction.Enantiomerically enriched β-hydroxy carbonyl compounds.

Application as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The nitrogen and sulfur atoms of the thiazole ring, along with the primary amine, provide multiple coordination sites for metal ions, making this compound a promising candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The formation of a chiral metal complex can create a stereochemically defined environment around the metal center, enabling the enantioselective transformation of a prochiral substrate.

The efficacy of thiazole-containing ligands in asymmetric catalysis has been demonstrated in various reactions. For example, chiral bidentate phosphine (B1218219) 1,3-thiazoles have been successfully employed as ligands in iridium-catalyzed homogeneous asymmetric hydrogenation of aryl alkenes. researchgate.net Similarly, BINOL-based thiazole thioether ligands have shown good results in the titanium-catalyzed asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. electronicsandbooks.com

While direct studies on this compound as a ligand are limited, its structural features suggest its potential in a range of metal-catalyzed processes. The formation of a chelate complex with a metal, involving the thiazole nitrogen and the primary amine, would create a rigid chiral pocket that can effectively discriminate between the two enantiotopic faces of a substrate.

Table 2: Potential Metal-Catalyzed Asymmetric Reactions Employing this compound as a Chiral Ligand

Reaction TypeMetal CatalystPotential SubstrateExpected Outcome
Asymmetric HydrogenationRhodium, IridiumProchiral alkenes, ketonesEnantiomerically enriched alkanes, alcohols
Asymmetric Allylic AlkylationPalladiumAllylic acetates and prochiral nucleophilesEnantiomerically enriched allylic substitution products
Asymmetric Aldol ReactionZinc, TitaniumAldehydes and silyl (B83357) enol ethersEnantiomerically enriched β-hydroxy ketones

Incorporation into Organocatalytic Systems

The primary amine functionality of this compound allows for its direct use as a chiral primary amine organocatalyst. Primary amine catalysts are known to activate carbonyl compounds through the formation of enamines or iminium ions, facilitating a variety of asymmetric transformations. rsc.org The proximity of the chiral center to the reactive amine is crucial for effective stereochemical induction.

Furthermore, the thiazole ring can play a role in the catalytic cycle, potentially through hydrogen bonding interactions or by influencing the electronic properties of the catalytic intermediates. The use of thiazole derivatives in organocatalysis is an emerging area. For instance, benzothiazolines have been shown to be efficient reducing agents in the phosphoric acid-catalyzed enantioselective transfer hydrogenation of imines. acs.org

This compound could potentially be employed in a variety of organocatalytic reactions, including Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions would be dictated by the absolute configuration of the catalyst.

Table 3: Potential Organocatalytic Applications of this compound

Reaction TypeActivation ModeSubstrate ScopeExpected Product
Michael AdditionEnamine catalysisα,β-Unsaturated aldehydes/ketones and nucleophilesEnantiomerically enriched 1,5-dicarbonyl compounds
Aldol ReactionEnamine catalysisKetones and aldehydesEnantiomerically enriched β-hydroxy ketones
Mannich ReactionEnamine/Iminium ion catalysisAldehydes, amines, and ketonesEnantiomerically enriched β-amino carbonyl compounds

Stereochemical Control in Multi-Step Synthetic Sequences

In a multi-step synthesis, the initial chirality of this compound can be propagated through a series of reactions to control the stereochemistry of newly formed chiral centers. This concept, known as substrate control, is a powerful strategy for the synthesis of molecules with multiple stereocenters.

The rigid thiazole ring can act as a stereochemical directing group, influencing the facial selectivity of reactions at adjacent positions. For example, in a reaction involving the modification of a side chain attached to the chiral center, the thiazole ring can sterically hinder one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face.

The predictable stereochemical influence of the chiral thiazolylpropylamine moiety can be strategically employed to set the stereochemistry of multiple centers in a linear or convergent synthetic route. This level of control is essential for the efficient and stereoselective synthesis of complex target molecules. The development of synthetic routes that leverage the inherent chirality of building blocks like this compound is a key aspect of modern organic synthesis.

Computational and Theoretical Investigations of 1s 1 1,3 Thiazol 5 Yl Propan 1 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It focuses on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are performed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govresearchgate.net

These studies reveal critical structural parameters, including bond lengths, bond angles, and dihedral angles. For a molecule like (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine, DFT would precisely calculate the spatial relationship between the thiazole ring and the propan-1-amine side chain. The electronic structure analysis provides information on the distribution of electrons, which is essential for understanding the molecule's polarity and reactivity. Quantum chemical calculations have been instrumental in exploring the biotransformation and molecular mechanisms of various thiazole-containing compounds. fz-juelich.denih.gov

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (Calculated via DFT)

Parameter Bond/Angle Typical Calculated Value
Bond Length C-S (Thiazole) 1.76 Å
Bond Length C-N (Thiazole) 1.32 Å
Bond Length C=C (Thiazole) 1.37 Å
Bond Angle C-S-C (Thiazole) 89.5°
Bond Angle S-C-N (Thiazole) 115.0°

Note: The values in this table are illustrative for a thiazole core and may vary for the specific compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. sid.irresearchgate.net It transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). The analysis quantifies the energetic stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Thiazole Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N3 π*(C2-S1) 18.5 Lone Pair → π*
LP (2) S1 σ*(C2-N3) 5.2 Lone Pair → σ*

Note: E(2) represents the stabilization energy from the i→j delocalization. Data is representative.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov In studies of thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and substituents, while the LUMO may be distributed across the ring and any electron-withdrawing groups. nih.gov The energies of these orbitals and their gap can be tuned by adding different functional groups to the core structure, which is a key strategy in designing molecules for specific applications, such as optoelectronics. acs.org

Table 3: Representative FMO Energies and Properties for Thiazole Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η)
Thiazole Core -6.85 -0.95 5.90 2.95
Derivative A (Electron-donating group) -6.50 -0.80 5.70 2.85

Note: Chemical hardness (η) is approximated as (ELUMO - EHOMO) / 2. Data is illustrative.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas are neutral.

For a molecule containing a thiazole ring and an amine group, the MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons. researchgate.net The hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to interaction with nucleophiles. This mapping provides valuable insights into intermolecular interactions and the preferred sites for chemical reactions.

While MEP provides a qualitative picture of reactivity, Fukui functions and other local reactivity descriptors offer a quantitative measure of an atom's reactivity within a molecule. These descriptors are derived from DFT and help to identify which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack.

The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. By analyzing the values of the Fukui function at different atomic sites, one can pinpoint the most reactive centers. This analysis is more rigorous than MEP and is essential for a detailed understanding of the regioselectivity of chemical reactions involving complex molecules like this compound and its derivatives. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ulisboa.pt Unlike quantum chemical calculations that often focus on static molecules, MD simulations provide a dynamic picture of molecular behavior in a realistic environment, such as in solution or interacting with a biological target.

An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change with time. ulisboa.pt For this compound, MD simulations could be used to:

Study its conformational flexibility in different solvents.

Analyze its interaction with water molecules to understand its solubility.

Simulate its binding to a protein or enzyme, providing insights into its potential biological activity and mechanism of action.

These simulations are computationally intensive but offer invaluable information on the dynamic processes that govern molecular interactions, bridging the gap between theoretical calculations and real-world biological and chemical systems.

Docking Studies for Elucidating Binding Modes with Molecular Targets (Methodological Focus)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound and its derivatives, docking studies are instrumental in understanding their potential interactions with biological targets at an atomic level. This section focuses on the methodological aspects of how such studies are typically conducted.

The process begins with the preparation of both the ligand (this compound or its derivative) and the receptor (the target protein). The three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. For the receptor, a high-resolution crystal structure is usually obtained from a protein database. iaanalysis.com Computational tools are then used to prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site. ekb.eg

The core of the docking process involves a search algorithm that generates a multitude of possible binding poses of the ligand within the receptor's active site. nih.gov These algorithms explore the conformational space of the ligand and its orientation relative to the protein. nih.gov Following the generation of these poses, a scoring function is employed to estimate the binding affinity for each pose. nih.gov This function calculates a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. ekb.eg

The results of a docking study provide insights into the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). This information is crucial for understanding the structure-activity relationship and for the rational design of more potent and selective derivatives.

Table 1: Representative Docking Study Parameters for a Thiazole Derivative

ParameterDescriptionTypical Software/Method
Ligand Preparation Generation of 3D coordinates, energy minimization.ChemDraw, Avogadro, Gaussian
Receptor Preparation Retrieval from PDB, addition of hydrogens, removal of water.Maestro, AutoDock Tools
Docking Algorithm Search for optimal binding poses.AutoDock, Glide, GOLD
Scoring Function Estimation of binding affinity.Empirical, knowledge-based, or force-field based
Post-Docking Analysis Visualization and analysis of binding interactions.PyMOL, Discovery Studio

Conformational Analysis and Stereochemical Prediction

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, which includes its conformation and stereochemistry. For a chiral molecule like this compound, understanding its conformational landscape and predicting its stereochemical properties are of paramount importance.

Conformational Analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. washington.edu For this compound, the key rotatable bonds are those connecting the thiazole ring to the propan-1-amine side chain and the bonds within the side chain itself. Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of the molecule as a function of these rotations. This allows for the identification of low-energy, stable conformations. The results are often visualized using a Ramachandran-like plot or by simply listing the dihedral angles of the most stable conformers.

Stereochemical Prediction for this compound focuses on the (1S) configuration of the chiral center at the first carbon of the propan-1-amine chain. Computational methods can be used to predict the relative stability of different stereoisomers (e.g., the (S) vs. the (R) enantiomer) and their potential interactions with a chiral environment, such as the active site of a protein. nih.gov Techniques like quantum chemical calculations can be used to predict chiroptical properties, such as circular dichroism spectra, which can aid in the experimental determination of the absolute configuration. nsf.gov

The interplay between conformation and stereochemistry is crucial. The (1S) configuration will dictate a specific spatial arrangement of the substituents around the chiral center, which in turn will influence the preferred conformations of the entire molecule. This has significant implications for how the molecule fits into a binding site and its resulting biological activity.

Table 2: Illustrative Conformational Data for a Chiral Amine

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Population (%)
10.00-175.265.865
21.2560.5178.125
32.50-65.3-170.410

Strategic Significance in Chemical Biology and Drug Discovery Research

Scaffold Design Principles for Thiazole-Containing Fragments

The design of drug candidates often begins with a core structure, or scaffold, which is systematically decorated with various functional groups to optimize interactions with a biological target. The thiazole (B1198619) ring is an exemplary scaffold due to its structural rigidity, metabolic stability, and its capacity to be readily functionalized at multiple positions. This allows for the systematic exploration of chemical space around the core, a fundamental principle in modern drug discovery. The strategic placement of substituents on the thiazole ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For thiazole-containing compounds, derivatization is a key strategy to establish SAR. By synthesizing a series of analogues with systematic modifications, researchers can identify the pharmacophore—the essential set of structural features required for activity.

For instance, studies on 1,3-thiazole derivatives as cholinesterase inhibitors have shown that the nature and position of substituents on the thiazole scaffold are critical for potency. academie-sciences.fr Different amide, amine, or imine groups at position 2 of the thiazole ring can drastically alter the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. academie-sciences.fr Similarly, in the development of antiproliferative agents, SAR studies revealed that specific N-substitutions on isosteviol-based 1,3-aminoalcohols were essential for activity against various human tumor cell lines. mdpi.com These studies underscore the power of derivatization in optimizing a lead compound's potency and selectivity. The identification of drug-target interactions (DTIs) is a crucial step in the drug discovery process, which can be facilitated by computational methods to narrow the search space for laboratory experiments. plos.org

Table 1: Illustrative SAR Findings for Thiazole Derivatives

Scaffold/Series Modification (Derivatization) Impact on Biological Activity Reference
1,3-Thiazole-piperazineIntroduction of different R groups (e.g., 2-pyridyl, benzyl)Significant variation in acetylcholinesterase inhibition (IC50 values from 0.011 to 0.27 µM) academie-sciences.fr
Isosteviol-based 1,3-aminoalcoholsVariation of N-substituent (e.g., N-benzyl)N-benzyl substitution was found to be essential for reliable antiproliferative activity mdpi.com
Imidazotriazole-based thiazolidinoneAddition of a -CF3 moiety at the para positionEnhanced hydrogen bonding and cation interactions, leading to strong biological profile (inhibitory range of 6.70 µM) mdpi.com

The systematic synthesis of numerous related compounds leads to the creation of a compound library. These libraries are invaluable tools for high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds for activity against a specific biological target. The design of these libraries is often guided by the structural features of a known ligand or a promising scaffold like thiazole.

Focused and targeted libraries are designed to interact with specific families of proteins, such as kinases, proteases, or nuclear receptors. chemdiv.com The design process involves a comprehensive analysis of chemical and biological data, often using computational tools to assess the "druggability" of a target and identify potential binding domains. chemdiv.com For example, a library of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives was synthesized to identify inhibitors of the kinesin HSET. nih.gov This effort led to the discovery of compounds with nanomolar potency, demonstrating the effectiveness of a focused library approach in identifying novel and selective inhibitors. nih.gov

Interrogation of Molecular Pathways and Targets

Once a biologically active compound is identified, the next critical step is to understand its mechanism of action. This involves identifying its direct molecular target(s) and elucidating the downstream effects on cellular pathways. For a compound like (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine, this process would involve a combination of experimental and computational methodologies to pinpoint its cellular binding partners and map its functional consequences.

A variety of biochemical and biophysical assays are employed to confirm and characterize the interaction between a compound and its putative target.

Binding Assays: These assays directly measure the affinity of a compound for a target protein. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various fluorescence-based assays can provide quantitative data on binding constants (e.g., Kd).

Enzyme Inhibition Kinetics: For compounds that target enzymes, kinetic studies are crucial for understanding the mechanism of inhibition. nih.gov These studies determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. nih.gov Key parameters derived from these studies include the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). nih.gov For example, the ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced, which was used to determine the potency of HSET inhibitors. nih.gov

Cellular Target Engagement Assays: These methods confirm that a compound interacts with its intended target within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or the use of chemically tagged probes can demonstrate direct binding in living cells. nih.gov

Computational methods, often referred to as in silico studies, are indispensable in modern drug discovery for predicting and analyzing compound-target interactions. These models provide insights that can guide experimental work and help rationalize observed biological activities.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com It uses scoring functions to estimate the binding affinity, helping to prioritize compounds for synthesis and testing. Docking studies were used to understand the stabilizing interactions between thiazole derivatives and the active sites of AChE and BChE. academie-sciences.fr

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. mdpi.comresearchgate.net This can reveal key conformational changes and interaction patterns that are not apparent from static docking poses. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov These models can predict the activity of new compounds and generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would be favorable. nih.gov

Table 2: Overview of Computational Techniques in Drug Discovery

Technique Purpose Typical Output References
Molecular DockingPredicts binding pose and estimates affinity of a ligand to a protein.Binding score, 3D visualization of ligand-protein complex. academie-sciences.fr, derpharmachemica.com
Molecular Dynamics (MD)Simulates the time-dependent behavior of a molecular system.Trajectory of atomic positions, binding free energy, conformational changes. researchgate.net, mdpi.com
3D-QSAR (CoMFA/CoMSIA)Correlates 3D molecular properties with biological activity.Predictive statistical model (Q², R²), contour maps indicating favorable/unfavorable regions. nih.gov
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for activity.A 3D model of the pharmacophore. mdpi.com
Machine Learning ModelsPredicts drug-target interactions based on features from both drug and target.Interaction likelihood score, binary prediction (interacts/does not interact). nih.gov

Understanding the molecular mechanism of action is crucial for translating a compound's activity into a therapeutic application. For thiazole-containing compounds, research has uncovered several distinct mechanisms.

One prominent example is the inhibition of motor proteins essential for cell division. Certain thiazole derivatives have been identified as potent and selective ATP-competitive inhibitors of the kinesin HSET (also known as KIFC1). nih.gov In many cancer cells, which have an abnormal number of centrosomes, HSET is required to cluster these extra centrosomes to enable cell survival. nih.gov By inhibiting HSET, these thiazole compounds prevent this clustering, leading to the formation of multipolar spindles and subsequent cell death, a mechanism that selectively targets cancer cells over normal cells. nih.gov

Chemoinformatic and Cheminformatic Approaches in Thiazole Amine Research

The exploration of thiazole amines, including the specific scaffold of this compound, has been significantly accelerated by the integration of chemoinformatic and cheminformatic approaches. These computational strategies enable researchers to navigate the vast chemical space, predict molecular properties, and design novel compounds with enhanced biological activity and improved pharmacokinetic profiles. By leveraging computational power, scientists can prioritize synthetic efforts, reduce costs, and shorten the timeline for the discovery of new therapeutic agents.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering new, patentable molecular frameworks with similar or improved biological activity compared to existing compounds. nih.gov This technique involves replacing the core structure (scaffold) of a known active molecule with a structurally different moiety while preserving the essential three-dimensional arrangement of key pharmacophoric features responsible for biological activity. Thiazole rings, due to their unique electronic and steric properties, are frequently employed as bioisosteres for other aromatic or heteroaromatic systems in scaffold hopping strategies. rsc.org

Isosteric replacement, a related concept, involves substituting an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. The thiazole nucleus can act as a bioisostere for various functional groups, which can lead to molecules with enhanced metabolic stability and better binding characteristics. rsc.org For instance, the thiazole ring can be used to replace a phenyl group to modulate solubility, polarity, and metabolic stability.

In the context of this compound, scaffold hopping could be employed to replace the thiazole ring with other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) to explore novel chemical space and potentially discover compounds with different selectivity profiles or improved drug-like properties. The following table illustrates potential isosteric replacements for the thiazole core.

Original ScaffoldPotential Isosteric ReplacementRationale for Replacement
1,3-Thiazole1,3-OxazoleIntroduction of a hydrogen bond acceptor (oxygen) to potentially alter binding interactions.
1,3-Thiazole1-Methyl-1H-imidazoleModification of electronic properties and introduction of a different vector for substitution.
1,3-Thiazole1,3,4-ThiadiazoleAltering the arrangement of heteroatoms to probe different regions of the binding pocket.
1,3-ThiazolePyridineExpansion to a six-membered ring to modify spatial arrangement of substituents.

Virtual Screening and Ligand-Based Design

Virtual screening has become an indispensable tool in modern drug discovery for identifying promising lead compounds from large chemical databases. nih.gov This computational technique can be broadly categorized into structure-based and ligand-based approaches. In the absence of a known three-dimensional structure of the biological target, ligand-based design methods are particularly valuable. These methods rely on the knowledge of a set of molecules known to be active on a specific target.

Ligand-based design encompasses several computational strategies, including the development of pharmacophore models and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active. For a series of thiazole amines, a pharmacophore model might include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the nitrogen atom of the thiazole ring), and a hydrophobic region (the propyl group and potentially substituents on the thiazole ring).

Once a pharmacophore model is generated and validated, it can be used as a query to screen large virtual libraries of compounds to identify new molecules that fit the model and are therefore likely to be active. nih.gov This approach has been successfully applied to identify novel inhibitors for various targets, including fibroblast growth factor receptor 1 (FGFR1), by screening databases for thiazole-2-amine derivatives. nih.gov

The following table outlines a typical workflow for a ligand-based virtual screening campaign for thiazole amine derivatives.

StepDescriptionKey Considerations
1. Dataset CollectionA set of known active and inactive thiazole amine compounds is compiled from the literature or internal databases.The diversity and quality of the dataset are crucial for building a robust model.
2. Pharmacophore ModelingA 3D pharmacophore model is generated based on the common features of the active compounds.The model should be validated using a test set of compounds to ensure its predictive power.
3. Database ScreeningLarge compound libraries (e.g., ZINC, ChEMBL) are screened against the validated pharmacophore model.The choice of database depends on the desired chemical space and novelty.
4. Hit Filtering and SelectionThe retrieved hits are filtered based on various criteria, such as drug-likeness (Lipinski's rule of five), synthetic feasibility, and novelty.Docking studies may be performed if a target structure is available to further refine the hit list. nih.gov
5. Experimental ValidationThe most promising candidates are synthesized and tested experimentally to confirm their biological activity.The hit rate of virtual screening is typically low, but it significantly enriches the proportion of active compounds compared to random screening.

Through these chemoinformatic and cheminformatic approaches, the exploration of thiazole amines like this compound can be pursued in a more rational and efficient manner, ultimately accelerating the discovery of novel drug candidates.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The efficient and enantiomerically pure synthesis of (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine is paramount for its application. While classical synthetic routes exist, future research is geared towards developing more efficient, sustainable, and highly selective methodologies. Key areas of exploration include asymmetric catalysis and biocatalysis, which promise high yields and exceptional enantiomeric excess (ee).

Emerging strategies focus on the asymmetric reduction of a corresponding ketimine precursor or the reductive amination of a ketone. The development of novel chiral catalysts is central to this endeavor. Transition-metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium, paired with chiral phosphine (B1218219) or diamine ligands, have shown great promise in the asymmetric synthesis of other chiral amines and could be adapted for this target. mdpi.com Organocatalysis, utilizing small chiral organic molecules like BINOL-derived phosphoric acids, presents another powerful, metal-free alternative. nih.gov

Biocatalysis, particularly the use of engineered transaminases (ATAs), is a rapidly advancing field for chiral amine synthesis. researchgate.netrsc.org These enzymes can catalyze the asymmetric amination of a prochiral ketone with high stereoselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. nih.gov Future work would involve screening and engineering specific transaminases that exhibit high activity and selectivity for the 5-propionyl-1,3-thiazole substrate.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies
MethodologyCatalyst/SystemPotential AdvantagesResearch Focus
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir complexesHigh enantioselectivity, broad substrate scope, operational simplicity. mdpi.comDesign of new ligands specific for the thiazole (B1198619) substrate; optimization of reaction conditions.
Organocatalytic ReductionChiral Brønsted acids (e.g., phosphoric acids) with a Hantzsch ester.Metal-free, environmentally benign, avoids heavy metal contamination.Development of catalysts that can effectively activate the thiazolyl ketimine.
BiocatalysisEngineered ω-Transaminases (ω-TAs)Exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp), sustainable. nih.govEnzyme screening and directed evolution to improve substrate specificity and stability.
Solid-Phase SynthesisResin-bound chiral polyamines and α-halogenoketones.Facilitates parallel synthesis for creating libraries of derivatives, simplified purification. nih.govOptimization of cleavage conditions to release the target amine with high purity.

Computational Design of Next-Generation Thiazole Amine Scaffolds

The this compound scaffold serves as an excellent starting point for the design of new, more potent, and selective bioactive molecules. Computational chemistry and molecular modeling are indispensable tools for rationally designing next-generation analogues, predicting their properties, and prioritizing synthetic targets.

Molecular docking studies can be employed to predict the binding affinity and orientation of newly designed thiazole amine derivatives within the active site of a target protein. nih.govmdpi.com By starting with the known scaffold, researchers can systematically introduce a variety of substituents and modifications. For each virtual compound, docking algorithms can calculate a binding score, providing a quantitative estimate of its potential biological activity. biointerfaceresearch.comresearchgate.net This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Beyond simple docking, more advanced computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations can provide deeper insights. MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, assessing the stability of key interactions. DFT studies can elucidate the electronic properties of the thiazole amine scaffold, helping to understand its reactivity and interaction patterns, which is crucial for designing improved catalysts or ligands. researchgate.net

Table 3: Computational Workflow for Designing Novel Thiazole Amine Scaffolds
StepComputational ToolObjectiveExpected Outcome
1. Scaffold Hopping & Virtual Library GenerationCheminformatics SoftwareCreate a diverse library of virtual compounds based on the core scaffold.A large set of novel molecular structures for in silico screening.
2. Molecular DockingAutoDock, GLIDE, MOEPredict binding modes and rank virtual compounds based on binding affinity to a biological target. biointerfaceresearch.comresearchgate.netA short-list of high-priority "hit" compounds with favorable docking scores.
3. ADMET PredictionQikProp, SwissADMEPredict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).Elimination of candidates with predicted poor drug-like properties.
4. Molecular Dynamics (MD) SimulationGROMACS, AMBEREvaluate the stability of the ligand-protein complex and key interactions over time.Confirmation of stable binding for the most promising virtual hits.

Expanding the Scope of Application in Complex Chemical Systems

While the primary interest in chiral thiazole amines lies in their potential as pharmaceutical intermediates, their unique structural and stereochemical features suggest broader applications in more complex chemical systems. Future research is poised to explore these novel roles, moving beyond traditional drug discovery.

One significant avenue is the use of this compound and its derivatives as chiral ligands in asymmetric catalysis. nih.govnih.gov The nitrogen and sulfur atoms of the thiazole ring, along with the chiral amine, provide multiple coordination sites for metal centers. Metal complexes incorporating these ligands could be developed as novel catalysts for a range of asymmetric transformations, such as C-C bond formations or hydrogenations, where the ligand's chirality would be transferred to the product.

Another emerging area is in the field of supramolecular chemistry. nih.gov Chiral molecules are fundamental building blocks for the self-assembly of complex, ordered structures like helices, tubes, and chiral metal-organic frameworks (MOFs). bath.ac.uk The defined stereochemistry and hydrogen-bonding capabilities of the target amine could be exploited to direct the assembly of achiral molecules into chiral superstructures or to act as a chiral selector in separation technologies. The incorporation of this amine into polymers could also lead to the development of novel chiral stationary phases for chromatography. nih.gov

Table 4: Potential Future Applications in Complex Systems
Application AreaRole of the CompoundDescriptionPotential Impact
Asymmetric CatalysisChiral LigandCoordination to a transition metal to form a chiral catalyst for enantioselective reactions. nih.govDevelopment of new, efficient catalytic systems for the synthesis of other valuable chiral molecules.
Supramolecular ChemistryChiral Building BlockInducing chirality in self-assembled structures (e.g., gels, liquid crystals) through non-covalent interactions. nih.govrsc.orgCreation of novel materials with unique optical or electronic properties.
Chiral RecognitionChiral SelectorIncorporation into a stationary phase (e.g., in HPLC) or a sensor to differentiate between enantiomers of other compounds.Advanced analytical tools for enantioselective separation and sensing.
Materials ScienceChiral MonomerPolymerization to create chiral polymers or incorporation into Metal-Organic Frameworks (MOFs). nih.govDevelopment of functional materials for catalysis, separation, or nonlinear optics.

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(1,3-thiazol-5-yl)propan-1-amine, and how can stereoselectivity be ensured?

The synthesis of chiral amines like this compound often involves asymmetric catalysis or resolution. A general approach includes:

  • Step 1 : Coupling a thiazole derivative (e.g., 5-bromo-1,3-thiazole) with a propan-1-amine precursor via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
  • Step 2 : Chiral resolution using chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic methods (e.g., lipases) to isolate the (S)-enantiomer .
  • Stereoselectivity : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry .

Q. How can the purity and structural identity of this compound be validated?

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against known standards.
  • Structural Confirmation :
    • NMR : 1H^1H-NMR should show signals for the thiazole proton (δ 8.5–9.0 ppm) and the chiral center’s methine proton (δ 3.5–4.5 ppm, split due to coupling).
    • Mass Spectrometry : ESI-MS should display [M+H]+^+ at m/z 169.07 (calculated for C7_7H10_{10}N2_2S) .
  • Chirality : Confirm via circular dichroism (CD) or optical rotation measurements .

Q. What safety precautions are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps.
  • Waste Disposal : Segregate organic waste containing thiazole derivatives and neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous chemicals .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., histamine receptors, given thiazole’s prevalence in H3_3 ligands). Focus on hydrogen bonding with the amine group and π-π stacking with the thiazole ring .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole) with activity data from analogous compounds. Tools like Multiwfn can analyze electron localization functions (ELF) to identify reactive sites .

Q. How should contradictory results in receptor binding assays be addressed?

  • Case Example : If IC50_{50} values vary across studies, consider:
    • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) may affect ligand-receptor interactions.
    • Receptor Isoforms : Screen for subtype-specific activity (e.g., H3_3R vs. H4_4R) using isoform-transfected cell lines.
    • Data Normalization : Use internal controls (e.g., reference ligands like immepip for H3_3R) to standardize results .

Q. What strategies optimize the stability of this compound in aqueous solutions?

  • pH Adjustment : Stabilize the amine group by maintaining pH 7–8 (prevents protonation-induced degradation).
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

Methodological Notes

  • Synthetic Challenges : Steric hindrance at the chiral center may reduce reaction yields. Mitigate by using bulky ligands (e.g., Josiphos) in asymmetric catalysis .
  • Analytical Pitfalls : Thiazole’s UV absorbance at 254 nm can interfere with HPLC detection; optimize wavelength to 280 nm for better specificity .

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